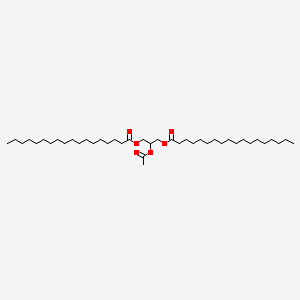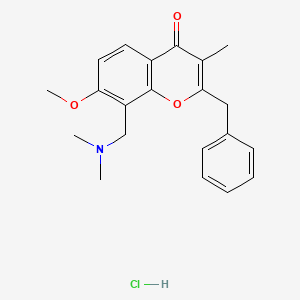
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride is a complex organic compound with a unique structure that includes a benzopyran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride typically involves multiple steps. The process begins with the formation of the benzopyran core, followed by the introduction of various functional groups. Common reagents used in the synthesis include dimethylamine, methoxybenzaldehyde, and methylbenzyl chloride. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Chromone: A simpler benzopyran derivative with similar structural features.
Flavone: Another benzopyran compound with additional hydroxyl groups.
Coumarin: A benzopyran derivative with a lactone ring.
Uniqueness
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride is unique due to its specific functional groups and structural complexity
Propiedades
Número CAS |
138833-28-0 |
|---|---|
Fórmula molecular |
C21H24ClNO3 |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
2-benzyl-8-[(dimethylamino)methyl]-7-methoxy-3-methylchromen-4-one;hydrochloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-14-19(12-15-8-6-5-7-9-15)25-21-16(20(14)23)10-11-18(24-4)17(21)13-22(2)3;/h5-11H,12-13H2,1-4H3;1H |
Clave InChI |
VPAGNZWPEKXJQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



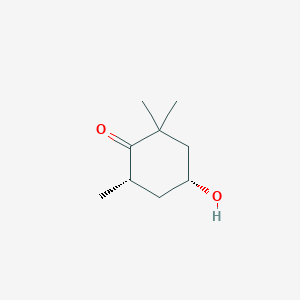
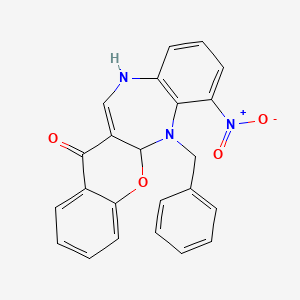
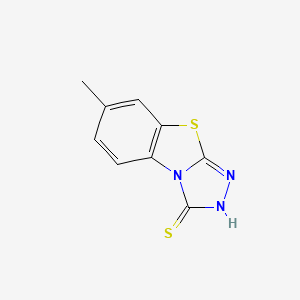
![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)

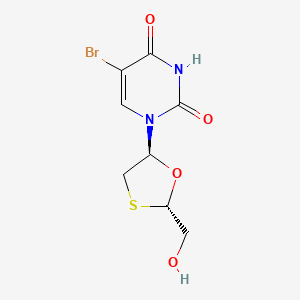
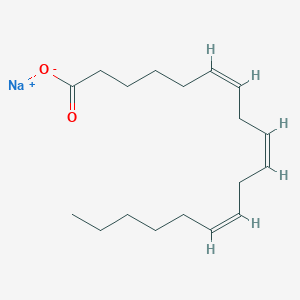
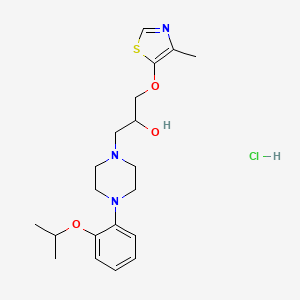
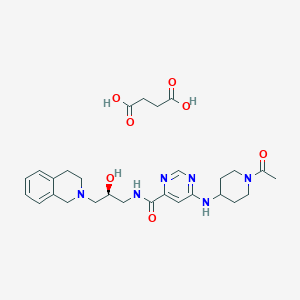
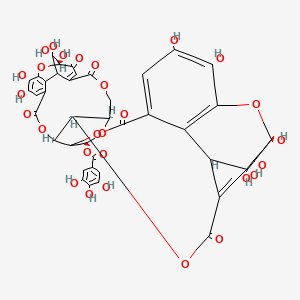
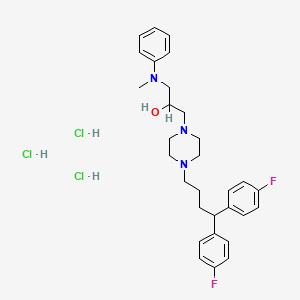
![Diaspartate de quinine [French]](/img/structure/B12763293.png)
